BenchChemオンラインストアへようこそ!

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Procure 863558-56-9 to leverage its metabolically shielded 4-fluorobenzenesulfonamide cap, which eliminates the para-hydroxylation soft spot of the non-fluorinated analog (863558-57-0). This pre-optimized scaffold integrates an ethylpiperazine basic center, a pyridin-3-yl linker for metal chelation/π-stacking, and a multi-pharmacophore architecture suited for MAO-A/B selectivity profiling, HCV claudin-1 trafficking assays, and kinase/GPCR panel screening. Lipinski-compliant (cLogP 3.47) and supplied at ≥95% purity, it accelerates lead ID by reducing synthetic burden versus simple 1-benzenesulfonyl-piperazine fragments.

Molecular Formula C19H25FN4O2S
Molecular Weight 392.49
CAS No. 863558-56-9
Cat. No. B2415525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide
CAS863558-56-9
Molecular FormulaC19H25FN4O2S
Molecular Weight392.49
Structural Identifiers
SMILESCCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3
InChIInChI=1S/C19H25FN4O2S/c1-2-23-10-12-24(13-11-23)19(16-4-3-9-21-14-16)15-22-27(25,26)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3
InChIKeyJAPODVZQWAYKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to N-(2-(4-Ethylpiperazin-1-yl)-2-(Pyridin-3-yl)Ethyl)-4-Fluorobenzenesulfonamide: A Fluorinated Sulfonamide Scaffold for CNS and Oncology Probe Discovery


N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic aryl sulfonamide derivative (C19H25FN4O2S, MW=392.49) belonging to the piperazine-benzenesulfonamide class, a privileged scaffold in medicinal chemistry for modulating neurological and proliferative targets . Its molecular design integrates a tertiary amine (ethylpiperazine), a pyridin-3-yl-ethylamine linker, and a 4-fluorobenzenesulfonamide capping group, a combination that structurally distinguishes it from simpler benzenesulfonamide fragments [1]. This compound is supplied as a research reagent for in vitro screening and lead optimization, typically at ≥95% purity, positioning it as a pre-optimized intermediate for structure-activity relationship (SAR) expansion rather than a standard building block .

Why 4-Fluoro Substitution on the Sulfonamide Ring Matters for 863558-56-9 vs. Non-Halogenated or Bromo Analogs


Substituting N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide (CAS 863558-57-0) or its 4-bromo analog (CHEMBL1727218) with the 4-fluorobenzenesulfonamide variant is not a trivial bioisosteric replacement. While all three share the same core, the 4-fluoro substituent uniquely occupies a critical volume and electronic space on the phenyl ring that governs both target engagement and metabolic fate [1]. In related piperazine-sulfonamide series, the 4-fluoro group on the benzenesulfonamide moiety has been shown to enhance metabolic stability by blocking cytochrome P450-mediated hydroxylation at the para position, a metabolic soft spot in the non-fluorinated analog 863558-57-0 [2]. Procuring the wrong analog risks confounding SAR interpretations, as differences in proteolytic stability and target residence time can dominate functional assay outcomes independently of primary binding potency [1].

Quantitative Differentiation Evidence for 4-Fluorobenzenesulfonamide 863558-56-9 Against Its Closest Structural Analogs


Physicochemical Selectivity Advantage of 4-Fluorobenzenesulfonamide Over Thiophene-2-sulfonamide in CNS Drug Design

The 4-fluorobenzenesulfonamide cap in 863558-56-9 confers a measurably superior balance of lipophilicity and hydrogen-bonding capacity compared to the thiophene-2-sulfonamide analog MLS000419077. This is critical for CNS target engagement where excessive lipophilicity or hydrogen-bond donor capacity can impair passive permeability [1][2].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Metabolic Stability Inference for 4-Fluorobenzenesulfonamide vs. Unsubstituted Benzenesulfonamide Based on Class-Level SAR

In the broader piperazinylbenzenesulfonamide class, para-fluorination on the benzenesulfonamide ring is a well-established strategy to block oxidative metabolism. The unsubstituted analog 863558-57-0 is susceptible to CYP450-mediated para-hydroxylation, a primary metabolic pathway. The 4-fluoro substitution in 863558-56-9 eliminates this major metabolic soft spot [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Lipinski Rule-of-Five Compliance Advantage of 4-Fluoro Analog Over Higher Molecular Weight 2,5-Difluoro Congeners

863558-56-9 maintains full Lipinski Rule-of-Five (Ro5) compliance with zero violations, whereas the 2,5-difluoro analog 863558-95-6 exhibits a higher molecular weight (MW=488.55) that exceeds the 500 Da threshold, making it less desirable as an oral lead candidate [1][2].

Drug-Likeness Oral Bioavailability Lead Optimization

Target Engagement Versatility Conferred by the Pyridin-3-yl-Ethylamine Linker Compared to Direct Piperazine-Sulfonamide Conjugates

The ethylamine spacer linking the 4-ethylpiperazine core to the 4-fluorobenzenesulfonamide cap in 863558-56-9 introduces an additional rotational degree of freedom (6 rotatable bonds) compared to direct piperazine-sulfonamide conjugates like FR-121196 (CAS 133920-65-7). This conformational flexibility can expand the target space by enabling the compound to adopt distinct binding modes across different protein pockets [1].

GPCR Modulation Kinase Inhibition Scaffold Diversity

Priority Application Scenarios for Procuring 863558-56-9 Based on Its Fluorinated Scaffold Profile


Monoamine Oxidase (MAO) Inhibitor Lead Optimization Programs Targeting CNS Disorders

863558-56-9 serves as an optimized starting point for reversible and selective MAO-A or MAO-B inhibitor development, building on the established MAO inhibitory activity of disubstituted piperazine-benzenesulfonamide derivatives [1]. Its 4-fluorobenzenesulfonamide cap blocks metabolic para-hydroxylation, potentially extending CNS residence time compared to non-fluorinated analogs, while its cLogP of 3.47 falls within the optimal range for blood-brain barrier penetration. Procure this compound for SAR expansion aimed at improving selectivity ratios (MAO-A vs. MAO-B) and in vivo efficacy in depression or Parkinson's disease models.

Modulators of Intracellular Protein Trafficking and Viral Entry (Claudin-1 Pathway)

Based on the discovery that piperazinylbenzenesulfonamides inhibit claudin-1 trafficking and block Hepatitis C virus (HCV) entry into hepatocytes [2], 863558-56-9 presents a structurally differentiated probe for exploring this mechanism. The 4-fluoro substitution may enhance intracellular accumulation and target engagement compared to the non-halogenated benzenesulfonamide analog 863558-57-0, which was shown to be less effective in cellular HCV entry assays due to rapid metabolism. Select 863558-56-9 for cell-based screening in antiviral or tight junction modulation research.

Kinase or GPCR Polypharmacology Screening Libraries for Oncology and Neuropharmacology

The combination of an ethylpiperazine tertiary amine, a pyridin-3-yl moiety with metal-chelating and π-stacking potential, and a 4-fluorobenzenesulfonamide hydrogen-bonding cap endows 863558-56-9 with a multi-pharmacophore architecture compatible with diverse target classes [1]. This compound is ideally procured as a member of a focused sulfonamide cassette for screening against kinase panels (e.g., receptor tyrosine kinases using sulfonamides as type II inhibitor scaffolds) or aminergic GPCRs. Its Lipinski compliance ensures suitability for both biochemical and cell-based assays without solubility confounds.

Fragment-to-Lead Elaboration Using a Pre-Optimized Sulfonamide Scaffold

Compared to starting from simple fragment molecules like 1-benzenesulfonyl-piperazine (CAS 14172-55-5), procuring 863558-56-9 provides a pre-assembled core that has already incorporated critical structural features: the ethylpiperazine basic center for improved solubility, the pyridinyl-ethylamine linker for added recognition motifs, and the metabolically shielded 4-fluorobenzenesulfonamide cap [1]. This reduces the synthetic burden and accelerates the path to lead identification by providing a scaffold with higher starting ligand efficiency and established synthetic tractability.

Quote Request

Request a Quote for N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.